2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride
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Overview
Description
2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride is a bicyclic amine compound with significant potential in various fields of scientific research. Its unique structure, which includes a nitrogen atom within a bicyclic framework, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the bicyclic structure followed by functionalization to introduce the methanamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation .
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. This interaction can influence biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A tertiary diamine used as a catalyst and ligand in various chemical reactions.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with applications in drug discovery and organic synthesis.
The uniqueness of this compound lies in its specific structure and functional groups, which provide distinct reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-5-8-3-1-7(2-4-8)10-6-8;;/h7,10H,1-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAVTLKQPOALBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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